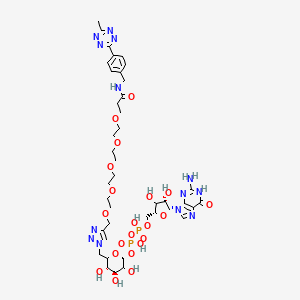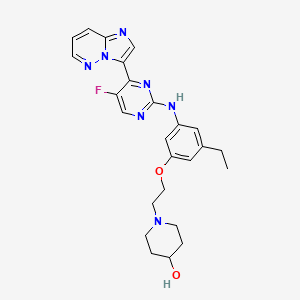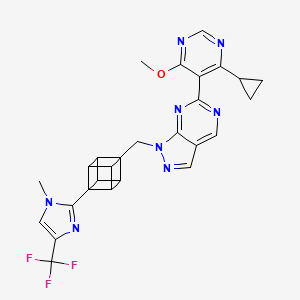
SARS-CoV-2 3CLpro-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 3CLpro-IN-10 is a potent inhibitor of the 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies aimed at combating COVID-19. The compound has shown significant promise in preclinical studies and is being investigated for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The reaction conditions are carefully controlled to maintain high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: SARS-CoV-2 3CLpro-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 3CLpro-IN-10 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in the development of new 3CLpro inhibitors.
Biology: It serves as a tool for studying the biological functions of 3CLpro and its role in viral replication.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19.
Industry: The compound is utilized in the pharmaceutical industry for the development of antiviral drugs and diagnostic assays.
Wirkmechanismus
SARS-CoV-2 3CLpro-IN-10 is compared with other similar compounds, such as:
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3CLpro, approved in Japan for COVID-19 treatment.
WU-04: Another non-covalent inhibitor of 3CLpro, currently in clinical trials.
Uniqueness: this compound is unique due to its specific binding mode and high potency against 3CLpro. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, offering a different mechanism of inhibition and potentially reducing the risk of resistance development.
Vergleich Mit ähnlichen Verbindungen
- Nirmatrelvir
- Ensitrelvir
- WU-04
Eigenschaften
Molekularformel |
C24H33FN3NaO8S |
|---|---|
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
sodium;(2S)-2-[[(2S)-2-[[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-1-hydroxy-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H34FN3O8S.Na/c1-13(2)8-19(28-24(32)36-12-16-10-18(16)14-4-3-5-17(25)9-14)22(30)27-20(23(31)37(33,34)35)11-15-6-7-26-21(15)29;/h3-5,9,13,15-16,18-20,23,31H,6-8,10-12H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18-,19+,20+,23?;/m1./s1 |
InChI-Schlüssel |
KRUPBGHFYBBQAP-FIJOJOESSA-M |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC(=CC=C3)F.[Na+] |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC(=CC=C3)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


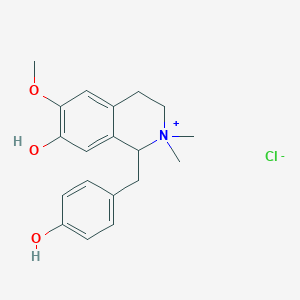
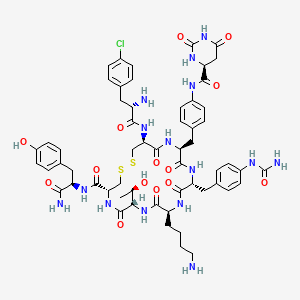


![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)
![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
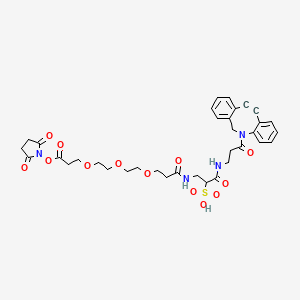

![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
